molecular formula C14H16BF3O5 B15365114 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid

Cat. No.: B15365114
M. Wt: 332.08 g/mol
InChI Key: LXGBUVDXQGPIFE-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid: is a specialized organic compound that features a boronic acid derivative and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Boronic Acid Derivative Formation: : The starting material is often a boronic acid or its ester, such as pinacolboronic acid.

  • Trifluoromethoxy Group Introduction: : The trifluoromethoxy group can be introduced through a substitution reaction involving trifluoromethanol or its derivatives.

  • Coupling Reaction: : The boronic acid derivative and the trifluoromethoxy-containing compound are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The trifluoromethoxy group can be reduced under specific conditions.

  • Substitution: : The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are often employed in substitution reactions.

Major Products Formed

  • Oxidation: : Boronic esters or borates.

  • Reduction: : Reduced trifluoromethoxy derivatives.

  • Substitution: : Various boronic acid derivatives or coupling products.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It is used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

  • Biology: : It can be employed as a probe or reagent in biochemical assays to study enzyme activities or binding interactions.

  • Medicine: : Its derivatives may be explored for pharmaceutical applications, including drug design and development.

  • Industry: : It can be used in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

This compound is unique due to the presence of both the boronic acid group and the trifluoromethoxy group. Similar compounds might include:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: : Lacks the trifluoromethoxy group.

  • 4-(Trifluoromethoxy)benzoic acid: : Lacks the boronic acid group.

  • Boronic esters: : Similar boronic acid derivatives without the trifluoromethoxy group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid .

Properties

Molecular Formula

C14H16BF3O5

Molecular Weight

332.08 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C14H16BF3O5/c1-12(2)13(3,4)23-15(22-12)8-5-6-9(11(19)20)10(7-8)21-14(16,17)18/h5-7H,1-4H3,(H,19,20)

InChI Key

LXGBUVDXQGPIFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OC(F)(F)F

Origin of Product

United States

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